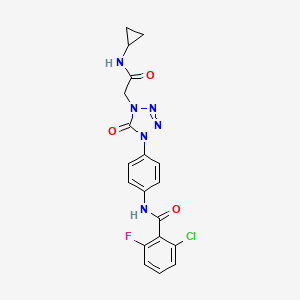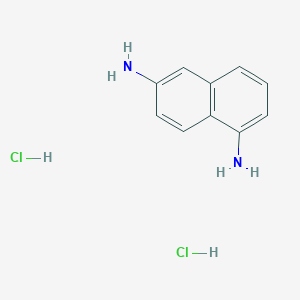![molecular formula C28H27N3O4S B2780555 Ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 532969-73-6](/img/structure/B2780555.png)
Ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you mentioned, are of wide interest because of their diverse biological and clinical applications . They are known for their vast array of biological activities .
Synthesis Analysis
A common method for the preparation of amides, which are important for the pharmaceutical industry, is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis
The structure of similar compounds is usually determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve coupling reactions, such as the one mentioned in the synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be determined .Applications De Recherche Scientifique
Synthesis and Antifungal Evaluation
A study focused on the synthesis of 3-phenyl-2,5-disubstituted indoles derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, exploring their antifungal potency. This work underscores the interest in modifying indole structures for potential biological applications, which may be relevant to the research on Ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate (Ergenç et al., 1990).
Antimicrobial Agents
Another study involved the synthesis and characterization of new Quinazolines as potential antimicrobial agents, illustrating the ongoing research into new compounds for combating microbial resistance. This area of study is crucial for developing new therapeutics and could encompass compounds like this compound for their potential antimicrobial properties (Desai, Shihora, & Moradia, 2007).
Hydrogen-Bonded Supramolecular Structures
Research on three substituted 4-pyrazolylbenzoates revealed hydrogen-bonded supramolecular structures in one, two, and three dimensions. This indicates the compound's potential in forming intricate molecular assemblies, which could be valuable in materials science or drug delivery systems (Portilla et al., 2007).
Antiplatelet Activity
A derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), has been studied for its selective anti-PAR4 activity, indicating potential therapeutic applications in preventing thrombosis. This highlights the interest in derivatives of this compound for their biological activities and potential in drug development (Chen et al., 2008).
Biodegradation and Environmental Impact
A study on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 and the associated degradation pathway offers insights into environmental biotechnology. This suggests a potential interest in understanding the environmental fate and degradation pathways of similar compounds, including this compound, for environmental safety and pollution control (Li et al., 2016).
Mécanisme D'action
Mode of Action
The benzamidoethyl and indol-3-yl groups could potentially interact with the active sites of proteins or enzymes .
Biochemical Pathways
The specific biochemical pathways affected by Oprea1_562890 are not yet knownCompounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
The molecular and cellular effects of Oprea1_562890 are currently unknown. For example, the presence of the indole ring, a common structure in many biologically active compounds, suggests that Oprea1_562890 may have diverse biological activities .
Action Environment
The action, efficacy, and stability of Oprea1_562890 may be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s physical and chemical properties, as well as its interactions with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c1-2-35-28(34)21-12-14-22(15-13-21)30-26(32)19-36-25-18-31(24-11-7-6-10-23(24)25)17-16-29-27(33)20-8-4-3-5-9-20/h3-15,18H,2,16-17,19H2,1H3,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKSVWNGFUPSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780472.png)
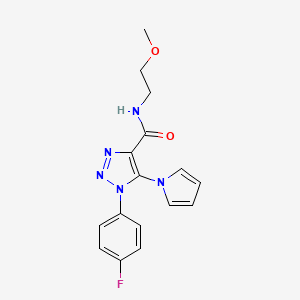
![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)
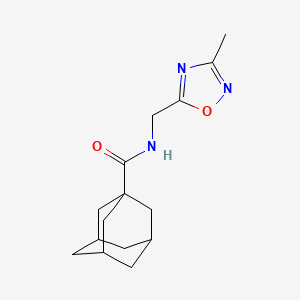

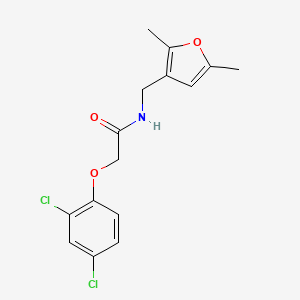
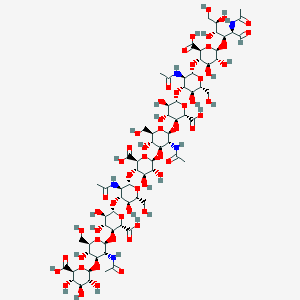

![1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2780489.png)
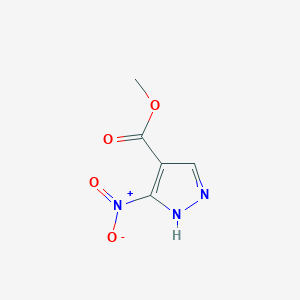
![3-[1-(1H-Pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780492.png)

